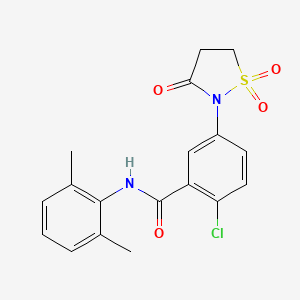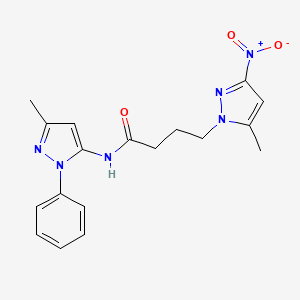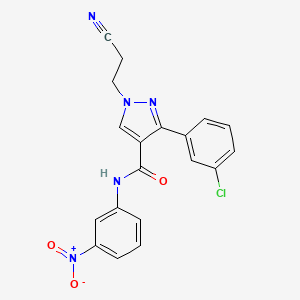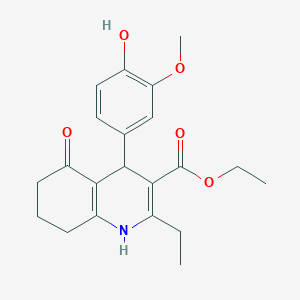![molecular formula C18H18ClNO3S B5216385 ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioester derivatives, and its unique chemical structure makes it a promising candidate for various research purposes.
作用机制
Ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate binds to the active site of FAAH and inhibits its activity. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. The activation of these receptors can have various physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been found to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has also been found to have anti-inflammatory effects. In addition, ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate is its selectivity for FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. In addition, ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been shown to be stable in vitro and in vivo, which makes it a useful compound for studying the pharmacokinetics of FAAH inhibitors.
One limitation of ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the inhibition of FAAH by ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate can lead to the accumulation of other fatty acid amides, which can have their own physiological effects. This can make it difficult to interpret the results of experiments using ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate.
未来方向
There are several future directions for research on ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate. One area of interest is the potential use of FAAH inhibitors such as ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate for the treatment of pain and inflammation. Another area of interest is the role of endocannabinoids in neurodegenerative diseases, and the potential use of FAAH inhibitors for the treatment of these diseases. In addition, there is ongoing research on the development of more selective and potent FAAH inhibitors, which could have even greater potential for scientific research and therapeutic applications.
合成方法
The synthesis of ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves the reaction of 4-chlorothiophenol with 2-bromoacetic acid ethyl ester in the presence of triethylamine to form 2-(4-chlorophenylthio)acetic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate.
科学研究应用
Ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH by ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate leads to an increase in the levels of endocannabinoids, which can have various physiological effects.
属性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-3-23-18(22)15-6-4-5-7-16(15)20-17(21)12(2)24-14-10-8-13(19)9-11-14/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLITMAYGQOXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)

![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)

![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)
![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)